Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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Overview
Description
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure that includes a cyclopentyl group, a formyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves several steps. One method includes the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S, 4R)-1-substituted-4-epoxy-2-pentanol. This is followed by sodium cyanide ring-opening addition to prepare (3S, 5S)-6-substituted-3, 5-dihydroxyacetonitrile. A Pinner reaction is then performed to prepare (3S, 5S)-6-substituted-3, 5-dihydroxyhexanoate, which is finally protected with 2, 2-dimethoxypropane to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of commercially available starting materials and reagents. The reaction conditions are optimized to ensure high yield and stereoselectivity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Cyclopentyl 2-((4R,6S)-6-carboxyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Reduction: Cyclopentyl 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can influence the compound’s reactivity and its ability to bind to biological targets.
Properties
Molecular Formula |
C14H22O5 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
cyclopentyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C14H22O5/c1-14(2)18-11(7-12(9-15)19-14)8-13(16)17-10-5-3-4-6-10/h9-12H,3-8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
JZEVLNWEMPPUTL-NEPJUHHUSA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC2CCCC2)C |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC2CCCC2)C |
Origin of Product |
United States |
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